molecular formula C6H4O3 B102937 2-(Furan-2-yl)-2-oxoacetaldehyde CAS No. 17090-71-0

2-(Furan-2-yl)-2-oxoacetaldehyde

Cat. No. B102937
Key on ui cas rn: 17090-71-0
M. Wt: 124.09 g/mol
InChI Key: LPLMJMMVZNCODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05210193

Procedure details

A mixture of 55 g of selenium dioxide, 11 ml of water and 150 ml of dioxane was heated at 55° C. until solution was complete. A 55 g portion of 2-acetylfuran was added, the mixture was refluxed for 4 hours, then filtered and evaporated. The residue was dissolved in dichloromethane, treated with activated charcoal, filtered and evaporated. The residue was distilled, giving 28 g of α-oxo-2-furanacetaldehyde.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Se](=O)=O.[OH2:4].[C:5]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)(=[O:7])[CH3:6]>O1CCOCC1>[O:7]=[C:5]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)[CH:6]=[O:4]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
11 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
O=C(C=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.